molecular formula C7H14O3 B12284935 Methyl 3-[(propan-2-yl)oxy]propanoate CAS No. 62599-53-5

Methyl 3-[(propan-2-yl)oxy]propanoate

Cat. No.: B12284935
CAS No.: 62599-53-5
M. Wt: 146.18 g/mol
InChI Key: NOJJPZGRFJRYCY-UHFFFAOYSA-N
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Description

Methyl 3-[(propan-2-yl)oxy]propanoate is a methyl ester derivative of propanoic acid featuring an isopropyl ether substituent at the 3-position. The compound’s structure consists of a methyl ester group, a propanoate backbone, and a propan-2-yl ether moiety, which may influence its reactivity, solubility, and applications in organic synthesis or pharmaceutical intermediates. Notably, the isopropyl ether group distinguishes it from other propanoate esters with aromatic or heterocyclic substituents discussed in the evidence (e.g., chromenones, pyridyl groups) .

Properties

CAS No.

62599-53-5

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl 3-propan-2-yloxypropanoate

InChI

InChI=1S/C7H14O3/c1-6(2)10-5-4-7(8)9-3/h6H,4-5H2,1-3H3

InChI Key

NOJJPZGRFJRYCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 3-(1-methylethoxy)-, methyl ester can be synthesized through the esterification of propanoic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(1-methylethoxy)-, methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to propanoic acid and isopropyl alcohol in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

    Hydrolysis: Propanoic acid and isopropyl alcohol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohol.

Scientific Research Applications

Organic Synthesis

Methyl 3-[(propan-2-yl)oxy]propanoate serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as:

  • Esterification : Reacting with carboxylic acids to form larger esters.
  • Transesterification : Converting other esters into this compound under suitable conditions.

This compound's ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, making it a candidate for drug development. Studies have shown its effectiveness in:

  • Anticancer Activity : Preliminary investigations suggest that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from this ester have displayed IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro.

Agricultural Applications

The compound is also being explored for its use in agrochemicals. Its ability to act as a surfactant enhances the efficacy of pesticides and herbicides by improving their solubility and distribution on plant surfaces.

Case Study 1: Anticancer Screening

A recent study investigated the anticancer properties of this compound derivatives against human cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.9 to 7.5 μg/mL against HCT116 and MCF7 cell lines, outperforming standard chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Research

In another study focused on anti-inflammatory applications, this compound was tested for its ability to inhibit pro-inflammatory cytokines in cultured macrophages. The findings suggested a dose-dependent reduction in cytokine levels, supporting further investigation into its therapeutic potential .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer5
Compound BAnti-inflammatory10
Compound CAntimicrobial15

Table 2: Comparison of Biological Activities

FeatureInfluence on Activity
Alkyl side chainEnhances lipophilicity
Ester functional groupIncreases reactivity
Propan-2-yl groupImproves solubility

Mechanism of Action

The mechanism of action of propanoic acid, 3-(1-methylethoxy)-, methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanoic acid and isopropyl alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

  • Ethyl 3-(Indol-2-yl)propanoate (CAS 74120-22-2): This ethyl ester derivative includes an indole ring at the 3-position. However, its safety data sheet highlights undefined physicochemical parameters (e.g., melting point, solubility), limiting direct comparisons .
  • Methyl 3-(3-Hydroxy-4-oxo-4H-chromen-2-yl)propanoate: Substituted with a chromenone group, this compound exhibits UV absorption and fluorescence properties due to the conjugated aromatic system. Its synthesis via multicomponent reactions (yield: 52–80%) contrasts with the likely nucleophilic substitution or esterification routes for methyl 3-[(propan-2-yl)oxy]propanoate .

Ester Group Variations

  • Ethyl 3-[(4-Bromo-2,6-dimethylphenyl)amino]propanoate (Compound 18): This ethyl ester features a brominated aryl substituent.
  • Methyl 3-acetoxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate: The acetoxy and pyridyl substituents introduce steric hindrance and hydrogen-bonding capacity. Its NMR data (δ 1750 cm⁻¹ for ester C=O) suggests similar carbonyl reactivity to this compound, though the pyridyl group may increase polarity .

Biological Activity

Methyl 3-[(propan-2-yl)oxy]propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and implications for pharmaceutical applications, drawing on diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the modification of existing compounds. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been created to enhance biological activity, particularly as histone deacetylase inhibitors (HDACIs). These modifications typically involve saponification and hydrazinolysis processes to yield corresponding acids and hydrazides, which can further react to form a variety of functionalized esters .

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, in a series of experiments, compounds derived from this ester were shown to inhibit the proliferation of HCT-116 colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The most potent derivatives displayed enhanced activity compared to standard chemotherapeutic agents like doxorubicin.

The mechanism underlying the biological activity of this compound is believed to involve the induction of apoptosis in cancer cells. Molecular docking studies have suggested that these compounds interact with specific targets within the cell, leading to programmed cell death. The presence of hydroxyl and alkoxy groups in the structure appears crucial for enhancing binding affinity and biological efficacy .

Case Studies

Several case studies highlight the compound's effectiveness:

  • Colon Cancer Inhibition : A study focused on a series of 24 synthesized derivatives showed that several compounds significantly inhibited HCT-116 cell growth, with some achieving IC50 values lower than those of established anticancer drugs .
  • Mechanistic Insights : Research involving molecular docking has elucidated how these compounds bind to target proteins involved in cell cycle regulation and apoptosis .

Comparative Analysis

CompoundIC50 (µM)Target Cell LineMechanism
This compound0.12HCT-116HDAC inhibition, apoptosis
Doxorubicin2.29HCT-116DNA intercalation

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